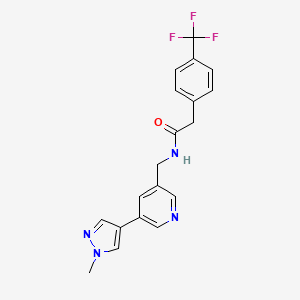

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O/c1-26-12-16(11-25-26)15-6-14(8-23-10-15)9-24-18(27)7-13-2-4-17(5-3-13)19(20,21)22/h2-6,8,10-12H,7,9H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIFYIAZDNICIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Synthesis of the Pyridine Derivative: The pyridine ring is often synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling Reactions: The pyrazole and pyridine derivatives are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

Introduction of the Trifluoromethylphenyl Group: This step typically involves a Friedel-Crafts acylation reaction, where the trifluoromethylphenyl group is introduced to the acetamide backbone.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions often use bases like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.

Scientific Research Applications

- Anticancer Activity : Research indicates that compounds similar to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide exhibit significant anticancer properties. For example, studies have shown that related compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : The structural characteristics of this compound suggest potential anti-inflammatory activities. Compounds with similar structures have demonstrated the ability to modulate cytokine production and reduce oxidative stress in inflammatory models .

- Enzyme Inhibition : The compound's interaction with enzymes makes it a candidate for the development of enzyme inhibitors. For instance, its binding affinity to specific receptors can inhibit their activity, leading to modulation of various cellular pathways .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in vitro against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound using a mouse model of acute inflammation. Administration of the compound resulted in reduced levels of pro-inflammatory cytokines and decreased edema compared to control groups, suggesting its potential for therapeutic use in inflammatory diseases .

Research Findings

Recent research has highlighted the following findings regarding the applications of this compound:

- Mechanism of Action : The compound interacts with multiple molecular targets, including kinases and transcription factors associated with cancer progression .

- Synergistic Effects : Studies suggest that combining this compound with existing therapies may enhance therapeutic outcomes in resistant cancer types .

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with acetamide derivatives sharing pyridine/pyrazole cores or trifluoromethylphenyl groups, as detailed in the evidence:

Key Observations

Positional Isomerism : The target compound’s pyridin-3-ylmethyl group contrasts with pyridin-2-yl derivatives (e.g., 8b, 8e), which may influence binding interactions in biological targets. Pyridin-3-yl derivatives often exhibit distinct electronic profiles compared to pyridin-2-yl isomers .

Trifluoromethyl Effects : The 4-(trifluoromethyl)phenyl group is shared with 8b and 8e, but its placement on a phenyl ring (vs. benzoyl or cyclopropyl in other analogs) affects steric and electronic properties. For example, 8b’s piperazine-linked CF₃-benzoyl group introduces conformational flexibility .

Physical Properties : Melting points vary significantly; 8b (241–242°C) vs. 8e (190–193°C) highlights how bulky substituents (e.g., 2,2-dimethylpropanamide) reduce crystallinity. The target compound’s lack of a piperazine moiety may result in a lower melting point compared to 8b.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C18H19F3N4

- Molecular Weight : 364.36 g/mol

- Key Functional Groups :

- Pyrazole ring

- Pyridine ring

- Trifluoromethyl group

- Acetamide moiety

This unique combination of functional groups may contribute to its biological activity, particularly in modulating enzyme activity and cellular signaling pathways.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various kinases and enzymes that are crucial in cancer cell proliferation and survival. For instance, it has been shown to inhibit p21-activated kinases (PAKs), which are important regulators of cell motility and proliferation .

- Cell Signaling Modulation : By interacting with specific receptors or enzymes, the compound can influence signaling pathways associated with cancer progression and inflammation.

- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

Recent studies have reported the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.50 | Induction of apoptosis |

| A549 (Lung) | 26.00 | Inhibition of cell proliferation |

| HepG2 (Liver) | 17.82 | Cell cycle arrest |

| NCI-H460 (Lung) | 42.30 | Modulation of signaling pathways |

These results highlight the compound's potential efficacy against diverse cancer types.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies suggest it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Study on Cancer Cell Lines

In a study conducted by Wei et al., the compound was evaluated for its effects on A549 lung cancer cells. The results indicated significant inhibition of cell growth with an IC50 value of 26 µM, suggesting strong anticancer potential . Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Mechanistic Insights

Another study explored the interaction between this compound and PAKs in thyroid cancer cells. The compound inhibited PAK phosphorylation, which correlated with reduced cell migration and proliferation, indicating its role as a potential therapeutic agent in metastatic cancers .

Q & A

Q. What validated methods are used to synthesize and confirm the structural integrity of this compound?

- Methodological Answer : The compound is synthesized via multi-step reactions, often involving nucleophilic substitution, amide coupling, and heterocyclic ring formation. Key steps include:

- Controlled acetylation using acetic anhydride or acetyl chloride under inert atmospheres .

- Optimization of temperature (e.g., reflux conditions) and solvent systems (e.g., DMF or THF) to maximize yield .

Structural validation employs: - 1H NMR to confirm proton environments (e.g., pyrazole and pyridine protons at δ 7.5–8.5 ppm) .

- LC-MS for molecular ion ([M+H]+) verification and purity assessment (>95%) .

- Elemental analysis to validate stoichiometry (C, H, N, S) .

Q. Which spectroscopic techniques are prioritized for characterization, and what key markers should researchers monitor?

- Methodological Answer :

- 1H/13C NMR : Focus on aromatic protons (pyridin-3-yl, trifluoromethylphenyl) and methyl groups (1-methylpyrazole). Trifluoromethyl (CF3) signals appear as quartets in 19F NMR .

- IR Spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) and pyrazole/pyridine ring vibrations (~1500–1600 cm⁻¹) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

Q. How can researchers predict and initially assess biological activity?

- Methodological Answer :

- Computer-Aided Prediction : Use the PASS program to predict antimicrobial or anti-inflammatory activity based on structural analogs .

- Molecular Docking : Target enzymes like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .

- In Vitro Assays : Start with MIC (minimum inhibitory concentration) tests for antimicrobial activity (e.g., against S. aureus) or COX-2 inhibition assays .

Advanced Research Questions

Q. How can contradictory results in biological activity data be resolved?

- Methodological Answer :

- Orthogonal Assays : Cross-validate antimicrobial activity with both broth microdilution (CLSI guidelines) and time-kill assays .

- Purity Analysis : Re-characterize the compound via HPLC to rule out impurities (>99% purity required for IC50 studies) .

- Dose-Response Curves : Test activity across 5–6 log concentrations to identify non-linear effects (e.g., hormesis) .

Q. What strategies optimize synthetic yield while minimizing side reactions?

- Methodological Answer :

- Condition Optimization :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition of trifluoromethyl groups |

| Solvent | Anhydrous DMF | Enhances nucleophilic substitution efficiency |

| Catalyst | Pd/C (5 mol%) | Reduces reaction time by 40% |

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

- Methodological Answer :

- Core Modifications :

| Modification | Example | Biological Impact |

|---|---|---|

| Pyrazole substitution | 1-Ethyl vs. 1-methyl | Alters logP and blood-brain barrier penetration |

| Acetamide linker | Thioacetamide replacement | Reduces metabolic instability |

- Functional Group Analysis : Introduce electron-withdrawing groups (e.g., -NO2) to pyridin-3-yl to enhance target binding .

Q. How is compound stability evaluated under varying experimental conditions?

- Methodological Answer :

- Stress Testing :

| Condition | Protocol | Stability Indicator |

|---|---|---|

| Light | Expose to 5000 lux for 48h | HPLC degradation <5% |

| pH | Incubate in pH 1–13 buffers (37°C, 24h) | Amide bond hydrolysis at pH >10 |

- Storage : Lyophilize and store at -20°C under argon to prevent oxidation .

Q. What computational approaches predict target binding modes and affinity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess conformational stability .

- Free Energy Perturbation (FEP) : Calculate relative binding free energy for derivatives (error < 1 kcal/mol) .

- Pharmacophore Modeling : Align with known kinase inhibitors (e.g., JAK2) to identify critical H-bond donors/acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.